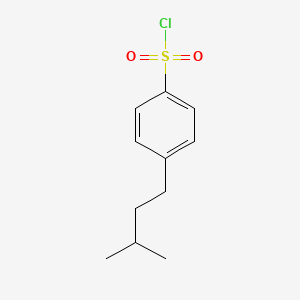

4-(3-methylbutyl)benzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWTVBUSXZKFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-methylbutyl)benzenesulfonyl chloride molecular weight and formula

Technical Monograph: 4-(3-Methylbutyl)benzenesulfonyl Chloride

Physicochemical Identity & Core Data

This compound (also known as p-isoamylbenzenesulfonyl chloride) is a lipophilic electrophile widely utilized in medicinal chemistry for the introduction of the isoamyl sulfonyl moiety.[1][2] This group serves as a critical "hydrophobic tail" in Structure-Activity Relationship (SAR) studies, often improving the membrane permeability (LogP) of polar pharmacophores.[1]

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Synonyms | p-Isoamylbenzenesulfonyl chloride; 4-Isopentylbenzenesulfonyl chloride | |

| CAS Number | 121042-48-6 | Primary identifier for the para isomer.[1][2] |

| Molecular Formula | C₁₁H₁₅ClO₂S | |

| Molecular Weight | 246.75 g/mol | Average mass for stoichiometry.[1][2][3] |

| Monoisotopic Mass | 246.0481 g/mol | For High-Res Mass Spectrometry (HRMS).[1][2] |

| Physical State | Colorless to pale yellow oil or low-melting solid | Melting point is generally <30°C. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes rapidly in water/alcohols.[1] |

Synthetic Utility & Mechanism[1][2][4][5][6]

The utility of this compound lies in its high reactivity toward nucleophiles (amines, alcohols, thiols) to form stable sulfonamides, sulfonate esters, and thiosulfonates.

Mechanistic Pathway: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack at the hexavalent sulfur atom.[1][2] Unlike carbonyl chemistry (which proceeds via a tetrahedral intermediate), sulfonyl substitution is often described as concerted (

Key Mechanistic Insight: The bulky isoamyl group at the para position exerts an inductive electron-donating effect (+I), which slightly reduces the electrophilicity of the sulfur compared to a nitro-substituted analog, but significantly increases the lipophilicity of the final product.

Figure 1: Nucleophilic substitution mechanism at the sulfonyl center. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.[1]

Experimental Protocols

The following protocols are designed for high reliability. The "Reverse Addition" technique in Protocol B is crucial for preventing bis-sulfonylation side reactions when using reactive primary amines.[1][2]

Protocol A: Synthesis of the Intermediate (Chlorosulfonation)

If the compound is not purchased, it can be synthesized from isoamylbenzene.[1]

-

Reagents: Isoamylbenzene (1.0 eq), Chlorosulfonic acid (

, 5.0 eq). -

Setup: Flame-dried 3-neck flask, addition funnel,

guard tube, ice bath. -

Procedure:

-

Charge chlorosulfonic acid into the flask and cool to 0°C.

-

Add isoamylbenzene dropwise over 30 minutes.[1][2] Note: Exothermic reaction; maintain T < 5°C to prevent isomerization.[1][2]

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil/solid.[1][2]

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash with cold water and brine.[1][2] Dry over

.[1][2]

-

-

Yield: Typically 70-85%.

Protocol B: Derivatization (General Sulfonamide Coupling)

Standard Operating Procedure for library generation.

-

Preparation: Dissolve 1.0 mmol of amine in 5 mL anhydrous DCM. Add 1.5 mmol Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

-

Addition: Cool solution to 0°C. Dissolve 1.1 mmol This compound in 2 mL DCM and add dropwise.

-

Monitoring: Warm to RT. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The sulfonyl chloride spot (

) should disappear.[1][2] -

Workup:

Handling, Stability & Troubleshooting

This compound is moisture sensitive .[1][2][4] Hydrolysis yields 4-(3-methylbutyl)benzenesulfonic acid, which is non-reactive toward amines under standard conditions.[1][2]

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Product remains in aqueous phase during workup.[1][2] | Formation of sulfonic acid (hydrolysis).[1][2][4] | Ensure reagents are dry.[1][2] Use fresh sulfonyl chloride.[1][2] |

| Impurity | Extra spot on TLC (baseline). | Hydrolyzed acid.[1][2][4] | Wash organic layer with |

| Violent Reaction | Fuming/Heat upon addition.[1][2] | Uncontrolled HCl release.[1][2] | Slow down addition; ensure cooling to 0°C. |

Workflow Visualization

Figure 2: Operational workflow for handling and reacting this compound.

References

-

National Center for Biotechnology Information (PubChem). (2023).[1][2] Benzenesulfonyl chloride derivatives and reactivity. PubChem Compound Summary. Retrieved from [Link]

-

King, J. F., et al. (2009).[1][2] Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Canadian Journal of Chemistry.[1][2] (Demonstrates pH-yield profiles relevant to Protocol B).

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Source for general Chlorosulfonation Protocol A).

Sources

- 1. Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 7296-67-5: 4-(3-Chloropropyl)benzenesulfonyl chloride [cymitquimica.com]

Technical Monograph: Spectral Characterization of 4-(3-methylbutyl)benzenesulfonyl Chloride

The following technical guide is structured as an advanced monograph for analytical and medicinal chemists. It synthesizes theoretical principles with practical, field-proven characterization protocols for 4-(3-methylbutyl)benzenesulfonyl chloride (CAS: 121042-48-6).

Executive Summary

This compound (also known as p-isopentylbenzenesulfonyl chloride) is a lipophilic sulfonyl chloride intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural integrity is defined by the electrophilic sulfonyl chloride motif (

This guide provides a definitive reference for verifying the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

| Chemical Property | Data |

| CAS Number | 121042-48-6 |

| Molecular Formula | |

| Molecular Weight | 246.75 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Storage | Inert atmosphere (Ar/N2), 2–8°C, moisture sensitive |

Structural Analysis & Synthesis Context

Understanding the synthesis is crucial for anticipating impurities. This compound is typically generated via the chlorosulfonation of isopentylbenzene using chlorosulfonic acid (

Common Impurities:

-

4-(3-methylbutyl)benzenesulfonic acid: Result of hydrolysis (moisture exposure).

-

Bis(4-(3-methylbutyl)phenyl)sulfone: Result of "over-reaction" (Friedel-Crafts sulfonylation).

Analytical Workflow

The following decision tree outlines the logical flow for characterizing a batch of this material.

Figure 1: Analytical workflow for sulfonyl chloride validation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most distinct confirmation of the sulfonyl chloride functionality due to the unique isotopic signature of Chlorine (

Fragmentation Pathway (EI - 70 eV)

The molecule typically undergoes cleavage of the labile

-

Molecular Ion (

): Observed at m/z 246 .-

Isotope Pattern: A distinct M+2 peak at m/z 248 is observed with an intensity approx. 1/3 of the base peak, confirming the presence of one Chlorine atom.

-

-

-Cleavage (

-

Desulfonylation (

): The base peak is often the isopentylbenzene carbocation at m/z 147 . -

Tropylium Formation: Rearrangement of the alkylbenzene fragment often yields characteristic ions at m/z 91 (tropylium) and m/z 105 .

Figure 2: Predicted fragmentation pathway for this compound.

Infrared Spectroscopy (IR) Profiling

IR is the fastest method to detect the most common degradation pathway: hydrolysis to the sulfonic acid.

Diagnostic Bands

| Functional Group | Frequency ( | Intensity | Assignment |

| Sulfonyl Chloride | 1375 ± 10 | Strong | |

| Sulfonyl Chloride | 1170 ± 10 | Strong | |

| Aromatic C-H | 3030–3060 | Weak | |

| Aliphatic C-H | 2950–2960 | Medium | |

| Aromatic Ring | 1590, 1490 | Medium |

Quality Control Note: If you observe a broad, strong band spanning 2500–3300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the quantitative "fingerprint" of the molecule. The data below represents the high-confidence expected shifts in

NMR (400 MHz, )

The spectrum is characterized by a distinct AA'BB' aromatic system and the isopentyl aliphatic chain.

| Position | Multiplicity | Integral | Coupling ( | Assignment | |

| Ar-H (ortho to SO2) | 7.90 – 7.95 | Doublet (d) | 2H | Deshielded by | |

| Ar-H (meta to SO2) | 7.40 – 7.45 | Doublet (d) | 2H | Shielded by alkyl group | |

| Benzylic | 2.70 – 2.75 | Triplet (t) | 2H | ||

| Homobenzylic | 1.50 – 1.60 | Multiplet (m) | 2H | - | |

| Methine | 1.60 – 1.70 | Multiplet (m) | 1H | - | Iso-methine |

| Terminal | 0.92 – 0.95 | Doublet (d) | 6H | Gem-dimethyl |

Interpretation Logic:

-

The 7.90 ppm doublet is diagnostic for the electron-withdrawing effect of the sulfonyl chloride. If this peak shifts upfield to ~7.7 ppm, it indicates hydrolysis to the acid or conversion to an ester.

-

The integral ratio of Aromatic (4H) to Methyl (6H) must be 2:3 . Deviation suggests solvent contamination or impurities.

NMR (100 MHz, )

| Carbon Type | Environment | |

| Quaternary Ar-S | ~142.0 | Attached to |

| Quaternary Ar-C | ~151.0 | Attached to Alkyl (Para) |

| Ar-CH (Ortho) | ~127.0 | Ortho to |

| Ar-CH (Meta) | ~129.5 | Meta to |

| Benzylic | ~33.5 | |

| Aliphatic | ~40.5 | |

| Methine | ~27.5 | Iso-methine |

| Methyl | ~22.5 | Gem-dimethyls |

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility (E-E-A-T), follow this protocol for preparing the analytical sample. Sulfonyl chlorides are reactive; improper handling leads to false spectral data.

Protocol 1: NMR Sample Prep

-

Dry the Tube: Oven-dry the NMR tube at 100°C for 1 hour to remove surface moisture.

-

Solvent Choice: Use

(Chloroform-d) stored over molecular sieves. Avoid DMSO- -

Concentration: Dissolve ~10 mg of sample in 0.6 mL

. -

Acquisition: Run the scan immediately. Do not leave the sample in the queue overnight.

Protocol 2: Hydrolysis Check (Derivatization)

If spectral data is ambiguous, convert a small aliquot to the sulfonamide, which is stable and crystalline.

-

Dissolve 50 mg of sulfonyl chloride in 1 mL DCM.

-

Add 0.5 mL concentrated aqueous ammonia or excess morpholine.

-

Stir for 10 mins.

-

Wash with water, dry organic layer, and evaporate.[1]

-

Result: The resulting sulfonamide will have a sharp melting point and distinct NH peaks in NMR, confirming the parent chloride structure.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for IR/NMR shifts of sulfonyl chlorides).

-

NIST Chemistry WebBook. Mass Spectrum of Benzenesulfonyl chloride, 4-methyl- (Analogous fragmentation patterns).

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General protocols for handling and derivatization).

-

ChemScene. Product Data: 4-(3-Methylbutyl)benzene-1-sulfonyl chloride. (Physical properties and CAS verification).

-

Sigma-Aldrich. IR Spectrum of p-Toluenesulfonyl chloride. (Reference for diagnostic SO2Cl bands).

Sources

An In-depth Technical Guide on the Reactivity of 4-(3-Methylbutyl)benzenesulfonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-(3-methylbutyl)benzenesulfonyl chloride, an important intermediate in organic synthesis. The document explores the mechanistic pathways, kinetic considerations, and factors influencing its reactions with a diverse range of nucleophiles. Detailed experimental protocols, supported by mechanistic insights and visual diagrams, are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing this versatile reagent. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction

This compound, also known as 4-isopentylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride characterized by the presence of an isopentyl (3-methylbutyl) group at the para position of the benzene ring. Its chemical formula is C11H15ClO2S, and it has a molecular weight of 246.75 g/mol .[1] This functional group imparts specific solubility and reactivity characteristics to the molecule, making it a valuable reagent in the synthesis of various organic compounds, including sulfonamides and sulfonate esters, which are significant pharmacophores in medicinal chemistry.[2][3]

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO2Cl).[4] This high reactivity allows it to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles.[4] Understanding the nuances of these reactions is crucial for controlling reaction outcomes and optimizing synthetic yields. This guide will delve into the core principles governing these transformations, providing both theoretical and practical insights.

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly proceeds through a nucleophilic substitution at the tetracoordinate sulfur atom. While the precise mechanism can be influenced by the nucleophile, solvent, and reaction conditions, it is generally accepted to occur via a bimolecular nucleophilic substitution (SN2-type) mechanism.[5][6] In some cases, an addition-elimination pathway involving a pentacoordinate sulfurane intermediate has been proposed, though evidence for this is more common in reactions of sulfonyl fluorides.[6][7]

The general mechanism can be depicted as follows:

Caption: General SN2-type mechanism for the reaction of this compound with a nucleophile.

In this process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of the final product.

Reactivity with Specific Nucleophiles

The versatility of this compound is evident in its reactions with a variety of nucleophiles. The nature of the nucleophile significantly influences the reaction conditions required and the properties of the resulting product.

Amines: Synthesis of Sulfonamides

The reaction with primary and secondary amines is one of the most common applications of sulfonyl chlorides, leading to the formation of sulfonamides.[2][8] This reaction, often referred to as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.[9]

Reaction: R-SO2Cl + R'NH2 → R-SO2NHR' + HCl R-SO2Cl + R'2NH → R-SO2NR'2 + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[10][11] In aqueous media, the pH of the solution plays a critical role in the reaction yield.[12] Unexpectedly high conversions to sulfonamides have been observed at high pH levels for certain amines, which is attributed to third-order reaction kinetics involving the amine, sulfonyl chloride, and hydroxide ion.[12][13]

Experimental Protocol: Synthesis of N-Benzyl-4-(3-methylbutyl)benzenesulfonamide

-

Dissolve this compound (1.0 mmol) in 10 mL of a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine (1.2 mmol), to the solution.

-

Slowly add benzylamine (1.1 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO3, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-benzyl-4-(3-methylbutyl)benzenesulfonamide.

Alcohols and Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols react with this compound to form sulfonate esters. This reaction is a common method for converting the hydroxyl group, a poor leaving group, into a good leaving group (sulfonate).[14]

Reaction: R-SO2Cl + R'OH → R-SO2OR' + HCl

Similar to sulfonamide synthesis, a base (typically pyridine, which can also act as the solvent) is used to scavenge the HCl produced.[14][15] The resulting sulfonate esters are valuable intermediates in a variety of substitution and elimination reactions.

Experimental Protocol: Synthesis of Phenyl 4-(3-methylbutyl)benzenesulfonate

-

In a flask, dissolve phenol (1.0 mmol) in pyridine (5 mL) and cool the solution in an ice bath.

-

Slowly add this compound (1.1 mmol) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract successively with water, dilute NaOH, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonate ester.

Water: Hydrolysis

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[16] This reaction is generally undesirable and represents a common cause of yield loss during aqueous workups.[16]

Reaction: R-SO2Cl + H2O → R-SO3H + HCl

The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts.[5][17][18] To minimize hydrolysis during experimental procedures, it is crucial to use anhydrous solvents and perform aqueous workups quickly at low temperatures.[16]

Thiols: Synthesis of Thiosulfonates

The reaction of sulfonyl chlorides with thiols can lead to the formation of thiosulfonates. This transformation can be achieved through various methods, including copper-catalyzed reductive coupling.[19]

Reaction (Illustrative): R-SO2Cl + R'SH → R-SO2SR' + HCl

Base catalysts and reagents such as Amberlyst A-26, Mg-Al hydrotalcite, and pyridine have been employed for the reaction of sulfonyl chlorides with thiols to produce thiosulfonate S-esters.[19]

Factors Influencing Reactivity

The reactivity of this compound is influenced by several factors, which can be manipulated to control the reaction outcome.

Electronic Effects

The electronic nature of substituents on the aromatic ring can affect the electrophilicity of the sulfur atom. The 4-(3-methylbutyl) group is a weakly electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. However, this effect is generally modest. The Hammett equation can be used to quantify the effect of substituents on the reaction rate.[20][21] For the reaction of arenesulfonyl chlorides, a positive ρ (rho) value is often observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfur atom.[22][23]

Steric Effects

While the 3-methylbutyl group is located at the para position and thus does not exert a direct steric effect on the reaction center, steric hindrance in the nucleophile can significantly impact the reaction rate. Bulky nucleophiles will react more slowly than less sterically demanding ones. Interestingly, in some cases, ortho-alkyl substituents on the benzenesulfonyl chloride have been shown to counterintuitively accelerate the rate of nucleophilic substitution, a phenomenon attributed to "steric acceleration" arising from the relief of ground-state strain in the transition state.[6][22][24]

Solvent Effects

The choice of solvent can have a profound effect on the reaction rate and mechanism. Polar aprotic solvents, such as acetonitrile and DMF, can accelerate SN2-type reactions by solvating the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. Protic solvents, such as alcohols and water, can participate in the reaction (solvolysis) and can also solvate both the nucleophile and the leaving group through hydrogen bonding, which can influence the reaction kinetics.[5][25]

Leaving Group Ability

The chloride ion is a good leaving group, which contributes to the high reactivity of sulfonyl chlorides.[4] The stability of the chloride anion facilitates its departure from the transition state.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reactions of this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Amine (e.g., Benzylamine) | Sulfonamide | Triethylamine | Dichloromethane | Room Temp | 85-95 |

| Secondary Amine (e.g., Dibutylamine) | Sulfonamide | Pyridine | Tetrahydrofuran | Room Temp | 90-98[12] |

| Alcohol (e.g., Phenol) | Sulfonate Ester | Pyridine | Pyridine | 0 to Room Temp | 80-90 |

| Water | Sulfonic Acid | None (Hydrolysis) | Water/Organic mixtures | Varies | Undesired Side Product |

| Thiol | Thiosulfonate | Varies | Varies | Varies | Moderate to Good |

Visualization of Key Workflows

Sulfonamide Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of sulfonamides from this compound.

Conclusion

This compound is a highly reactive and versatile electrophile that serves as a cornerstone for the synthesis of a wide range of sulfur-containing organic molecules. Its reactions with nucleophiles, particularly amines and alcohols, provide efficient routes to sulfonamides and sulfonate esters, respectively. A thorough understanding of the underlying reaction mechanisms and the influence of electronic, steric, and solvent effects is paramount for achieving high yields and selectivity. The experimental protocols and workflows presented in this guide offer a practical framework for researchers to effectively utilize this important synthetic building block in their drug discovery and development endeavors.

References

-

Procter, D. J., et al. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Link]

-

Mikołajczyk, M. (1986). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. Phosphorus and Sulfur and the Related Elements, 27(1-2), 1-18. [Link]

-

Kaur, N., & Chopra, P. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 665-667. [Link]

-

Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Wei, W., et al. (2016). Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. ResearchGate. [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

- Christophe, B., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

Various Authors. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. [Link]

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

-

Arcoria, A., et al. (1980). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC. [Link]

-

Various Authors. (2025). A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]

-

Drabowicz, J., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

King, J. F., & Lee, T. W. S. (1988). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 110(8), 2584-2595. [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

-

Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]

-

Um, I. H., et al. (1993). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. McMaster University. [Link]

-

Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

-

Fiveable. (2025). Sulfonyl Chloride Definition - Organic Chemistry Key Term. [Link]

-

Organic Chemistry Tutor. Sulfonate Esters of Alcohols. [Link]

-

Various Authors. (2020). Synthesis of Thiosulfonates via CuI-Catalyzed Reductive Coupling of Arenesulfonyl Chlorides Using Na2SO3 or NaHSO3 as Reductants. ResearchGate. [Link]

-

Various Authors. (2018). Observed rate constants for alcoholysis of arenesulfonyl chlorides at 313K. ResearchGate. [Link]

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Shaalaa.com. Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. [Link]

-

Procter, D. J., et al. (2019). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. PMC. [Link]

-

Rogne, O. (1969). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic. [Link]

-

Various Authors. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

Various Authors. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC. [Link]

-

UCL Discovery. (2019). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

-

Various Authors. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Taylor & Francis Online. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Khodaei, M. M., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]

-

Arcoria, A., et al. (1983). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

-

NIST. (2025). Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]

-

Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Science Publishing. [Link]

-

Khodaei, M. M., et al. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. PubMed. [Link]

-

Michigan State University. Reactions of Alcohols. [Link]

-

Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

-

PubChem. 4-t-Butylbenzenesulfonyl chloride. [Link]

-

Various Authors. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. books.rsc.org [books.rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shaalaa.com [shaalaa.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eurjchem.com [eurjchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. uwo.scholaris.ca [uwo.scholaris.ca]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Reactions of Alcohols [www2.chemistry.msu.edu]

- 16. benchchem.com [benchchem.com]

- 17. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 18. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hammett equation - Wikipedia [en.wikipedia.org]

- 21. dalalinstitute.com [dalalinstitute.com]

- 22. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 23. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation of Sulfonate Esters from 4-(3-Methylbutyl)benzenesulfonyl Chloride

Introduction & Chemical Context

In the landscape of organic synthesis, sulfonate esters are indispensable intermediates, transforming hydroxyl groups into excellent leaving groups for nucleophilic substitution (

The 3-methylbutyl (iso-pentyl) tail at the para-position significantly increases the non-polar character of the resulting ester compared to the methyl group of a tosylate. This modification is particularly valuable when:

-

Solubility Engineering: The target molecule requires higher solubility in non-polar solvents (e.g., Hexanes, Heptane) for purification or processing.

-

Crystallinity Modulation: The flexible alkyl tail can disrupt crystal packing, potentially yielding oils or amorphous solids where a tosylate might crystallize prematurely or poorly.

-

Lipophilic Tagging: For increasing cellular permeability or modifying DMPK properties during early-stage drug discovery.

Reagent Profile

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 121042-48-6 |

| Molecular Weight | 246.75 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Reactivity | Electrophilic Sulfur (VI); Moisture Sensitive |

| Storage | 2-8°C, under Argon/Nitrogen |

Mechanistic Insight

The formation of sulfonate esters proceeds via Nucleophilic Acyl Substitution at Sulfur . Unlike carboxylic esters, the reaction does not involve a tetrahedral intermediate but rather a trigonal bipyramidal transition state.

Role of Reagents[1][3][4][5][6][7][8][9][10][11]

-

The Alcohol (Substrate): Acts as the nucleophile.[2] Steric hindrance (1° > 2° > 3°) significantly impacts rate.

-

The Sulfonyl Chloride: The electrophile. The para-alkyl group is electron-donating, making the sulfur slightly less electrophilic than benzenesulfonyl chloride, but sufficiently reactive for standard protocols.

-

The Base (Pyridine/Et

N): Functions as both a proton scavenger (neutralizing HCl) and a nucleophilic catalyst (forming a highly reactive sulfonylammonium intermediate).

Reaction Mechanism Diagram[3]

Figure 1: Mechanistic pathway for sulfonate ester formation. The base-catalyzed route (top path) is kinetically dominant.

Experimental Protocols

Pre-Reaction Considerations

-

Solvent Selection: Dichloromethane (DCM) is standard. For polar substrates, use Pyridine as solvent.

-

Water Control: The reagent hydrolyzes to the sulfonic acid (unreactive). All glassware must be flame-dried , and solvents must be anhydrous.

-

Stoichiometry: Use 1.2 – 1.5 equivalents of sulfonyl chloride relative to the alcohol to ensure completion.

Protocol A: The "Standard" Pyridine Method

Best for: Primary and Secondary Alcohols, robust substrates.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous Pyridine (approx. 5–10 mL per gram of substrate).

-

Note: Pyridine acts as both solvent and base.

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add This compound (1.5 equiv) portion-wise or dropwise (if liquid) over 10 minutes.

-

Why? Exothermic reaction. Controlling temperature prevents side reactions (elimination to alkene).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (excess).

-

Extraction: Extract with Ethyl Acetate or DCM (3x).

-

Wash: Wash combined organics with Sat. NaHCO

(removes sulfonic acid byproducts) and Brine. -

Dry & Concentrate: Dry over MgSO

, filter, and concentrate in vacuo.

Protocol B: Catalytic DMAP Method (Sterically Hindered)

Best for: Secondary alcohols, acid-sensitive substrates, or when Pyridine solvent is difficult to remove.

-

Setup: Flame-dried flask, Nitrogen atmosphere.

-

Dissolution: Dissolve Alcohol (1.0 equiv), Triethylamine (Et

N, 2.0 equiv), and DMAP (4-Dimethylaminopyridine, 0.1 equiv) in anhydrous DCM. -

Addition: Cool to 0°C. Add This compound (1.2 equiv) dissolved in minimal DCM dropwise.

-

Reaction: Stir at RT for 2–6 hours.

-

Insight: DMAP forms a hyper-nucleophilic acyl-pyridinium species that transfers the sulfonyl group 1000x faster than Et

N alone.

-

-

Workup: Dilute with DCM. Wash successively with:

-

1M HCl (or 10% Citric Acid for acid-sensitive targets).

-

Sat. NaHCO

. -

Brine.[6]

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Workup & Purification Strategy

The lipophilicity of the 3-methylbutyl chain alters the purification strategy compared to standard tosylates.

| Step | Objective | Procedure |

| Quenching | Destroy excess Sulfonyl Chloride | Add water or aqueous acid/base. Stir 15 min. The chloride hydrolyzes to the water-soluble sulfonate salt.[7][8] |

| Acid Wash | Remove Amine Base | Wash organic layer with 1M HCl or 10% Citric Acid. Pyridine/Et |

| Base Wash | Remove Sulfonic Acid | Wash with Sat. NaHCO |

| Chromatography | Isolate Ester | Key Difference: Products will be less polar (higher R |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Troubleshooting & Validation

Issue: Low Yield / Recovered Starting Material

-

Cause: Hydrolysis of the sulfonyl chloride reagent due to wet solvent.[7]

-

Fix: Redistill DCM over CaH

or use molecular sieves. Verify reagent quality (should not smell strongly of acid).

Issue: Elimination Product (Alkene) Observed

-

Cause: Reaction temperature too high or base too strong/concentrated.

-

Fix: Maintain 0°C strictly during addition. Switch from Pyridine (Protocol A) to the DCM/Et

N system (Protocol B) which is more dilute.

Issue: Product Co-elutes with Impurities

-

Insight: The 3-methylbutyl group makes the product very "greasy".

-

Fix: Use 100% Pentane or Hexane to flush non-polar impurities first. Switch to Toluene as the eluent if separation is difficult in Hex/EtOAc.

Characterization (Expected Signals)

-

1H NMR: Look for the characteristic para-substitution pattern (two doublets ~7.8 and 7.4 ppm). The 3-methylbutyl chain will show a triplet (~2.7 ppm, benzylic), a multiplet (~1.6 ppm), and a doublet (~0.9 ppm, terminal methyls).

-

Mass Spec: Sulfonates often fly poorly in ESI+. Use APCI or look for [M+Na]+ or [M+NH4]+ adducts.

References

-

Chemical Identity & Properties: PubChem. This compound. National Library of Medicine. [Link]

-

Catalytic DMAP Mechanism: Chaudhary, S. K., & Hernandez, O. "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters 20.2 (1979): 99-102. (Foundational reference for DMAP acyl transfer catalysis). [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog [nuomengchemical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4 [smolecule.com]

- 8. CAS 7296-67-5: 4-(3-Chloropropyl)benzenesulfonyl chloride [cymitquimica.com]

Application Note: Strategic Utilization of 4-(3-methylbutyl)benzenesulfonyl chloride in Medicinal Chemistry

Abstract

This application note details the technical protocols for utilizing 4-(3-methylbutyl)benzenesulfonyl chloride (CAS: 121042-48-6) as a critical building block in Fragment-Based Drug Discovery (FBDD). While sulfonyl chlorides are ubiquitous in organic synthesis, this specific reagent offers a unique isoamyl (3-methylbutyl) tail , providing a strategic handle for modulating lipophilicity (LogP) and probing hydrophobic pockets in target proteins (e.g., kinases, proteases). This guide covers mechanistic insights, validated synthesis protocols for sulfonamides and sulfonate esters, and troubleshooting strategies to minimize hydrolysis byproducts.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

In medicinal chemistry, the optimization of a lead compound often requires fine-tuning its physicochemical properties. The introduction of a 4-(3-methylbutyl)benzenesulfonyl moiety serves two distinct purposes:

-

Bio-isosterism: The 3-methylbutyl group mimics the side chain of Leucine , potentially increasing affinity for hydrophobic sub-pockets (e.g., S1/S2 pockets in proteases).

-

ADME Optimization: It increases the lipophilicity of the scaffold, facilitating membrane permeability for polar "warheads."

Chemical Specifications

| Property | Value |

| IUPAC Name | 4-(3-methylbutyl)benzene-1-sulfonyl chloride |

| Molecular Formula | C₁₁H₁₅ClO₂S |

| Molecular Weight | 246.75 g/mol |

| Physical State | Viscous oil or low-melting solid (Melting Point: ~13–15 °C) |

| Reactivity Class | Electrophile (Sulfonylating agent) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Mechanistic Insight: Nucleophilic Sulfonylation[1]

The reaction of this compound with nucleophiles (amines, alcohols) proceeds via a Nucleophilic Substitution at Sulfur . Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides often exhibit a mechanism that borders between direct S_N2 displacement and a concerted addition-elimination pathway, depending on the solvent and nucleophile.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine lone pair attacks the electrophilic sulfur atom.[1]

-

Transition State: Formation of a trigonal bipyramidal transition state.

-

Elimination: Expulsion of the chloride ion (

) and restoration of the sulfonyl double bond. -

Deprotonation: The base (e.g., Pyridine, TEA) removes the proton from the cationic intermediate to yield the neutral sulfonamide.

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic flow and competing hydrolysis pathway.

Figure 1: Mechanistic pathway showing the competition between productive sulfonylation and hydrolytic degradation.

Validated Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Schotten-Baumann Conditions)

Application: Primary method for coupling with primary/secondary amines. Scale: 1.0 mmol (adaptable).

Reagents:

-

This compound (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Optional: DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve This compound (1.1 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Critical Note: Slow addition prevents localized heating and minimizes side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Quenching: Quench with 1M HCl (5 mL) to neutralize excess base and solubilize unreacted amine.

-

Workup:

-

Purification: Recrystallize from Isopropanol/Water or purify via Flash Column Chromatography.

Protocol B: Synthesis of Sulfonate Esters

Application: Coupling with alcohols (Phenols or Aliphatic alcohols). Challenge: Alcohols are weaker nucleophiles than amines; stronger activation is often required.

Reagents:

-

Pyridine (Solvent/Base) OR DCM + TEA + DMAP (catalytic).

Procedure (Pyridine Method):

-

Dissolve the Alcohol (1.0 mmol) in dry Pyridine (3 mL) at 0°C.

-

Add This compound (1.2 mmol) portion-wise.

-

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Workup: Pour into ice-water/HCl mixture. Extract with EtOAc. The pyridine salt is water-soluble and will be removed.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol and purification strategy.

Figure 2: Strategic workflow for synthesis and purification based on nucleophile type.

Analytical Data & Quality Control

To ensure the integrity of the synthesized library, the following analytical markers should be verified.

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Doublet (~7.8 ppm) | Ortho-protons relative to Sulfonyl group. |

| ¹H NMR | Doublet (~7.4 ppm) | Meta-protons relative to Sulfonyl group. |

| ¹H NMR | Multiplet (0.9 ppm) | Terminal methyl groups of the isoamyl tail (Critical for confirmation). |

| IR | 1350 & 1160 cm⁻¹ | Characteristic |

| LC-MS | [M+H]⁺ or [M-H]⁻ | Molecular ion peak corresponding to the sulfonamide. |

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; check reagent quality (should not be acidic/fuming). |

| Starting Material Remains | Low Nucleophilicity | Add DMAP (catalyst) or heat to 40°C. |

| Extra Spots on TLC | Bis-sulfonylation | Use excess amine (if cheap) or strictly control stoichiometry (1:1). |

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear nitrile gloves and eye protection.

-

Moisture Sensitivity: Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Storage: Store in a tightly sealed container at 2–8°C. If the liquid turns dark or fumes excessively, it has degraded to sulfonic acid.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2735182, 4-Methylsulfonylbenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methanesulfonylbenzene-1-sulfonyl chloride | C7H7ClO4S2 | CID 2735182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Application Note: Friedel-Crafts Sulfonylation using 4-(3-Methylbutyl)benzenesulfonyl Chloride for the Synthesis of Diaryl Sulfones

Introduction and Significance

The Friedel-Crafts reaction, first reported in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings.[1] The sulfonylation variant is a powerful and direct method for synthesizing diaryl sulfones, a structural motif of significant importance. Diaryl sulfones are prevalent in medicinal chemistry, agrochemicals, and high-performance polymers due to their chemical stability and unique electronic properties.[2]

This application note provides a comprehensive technical guide for the Friedel-Crafts sulfonylation reaction using 4-(3-methylbutyl)benzenesulfonyl chloride. This specific reagent allows for the introduction of a sulfonyl group bearing a lipophilic isoamyl sidechain, a feature that can be leveraged to modulate the physicochemical properties of target molecules in drug development and materials science. We will delve into the underlying mechanistic principles, provide a field-proven, step-by-step protocol for a representative reaction with toluene, and offer detailed guidance on product characterization and troubleshooting.

Mechanism and Scientific Principles

The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution (EAS) reaction.[3] The process can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the arene, and re-aromatization.

Stage 1: Generation of the Sulfonylium Cation Electrophile The sulfonyl chloride, while reactive, requires activation by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), to generate a sufficiently potent electrophile. The Lewis acid coordinates to the highly electronegative chlorine atom, polarizing the sulfur-chlorine bond. This creates a highly electrophilic sulfur center, which can be represented as a discrete sulfonylium cation (ArSO₂⁺) or, more accurately, as a tightly associated ion pair or polarized complex with the catalyst.[4]

Stage 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic sulfur atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] This is typically the rate-determining step of the reaction.[4]

Stage 3: Re-aromatization to Form the Diaryl Sulfone A weak base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4] This restores the aromaticity of the ring, yielding the final diaryl sulfone product and regenerating the Lewis acid catalyst in principle. However, the sulfone product itself is a Lewis base and can form a stable complex with AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst. This complex is subsequently hydrolyzed during the aqueous workup.[1]

Experimental Design and Key Considerations

A successful sulfonylation reaction depends on the careful selection of reagents and conditions.

-

Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this transformation.[4] It is crucial that it is handled under anhydrous conditions, as it reacts violently with moisture to produce HCl and becomes inactive.[6][7] Other Lewis acids like FeCl₃ or solid acid catalysts can also be employed, sometimes offering milder conditions or easier workup.[8]

-

Substrate (Arene) Reactivity: The reaction works best with electron-rich (activated) aromatic rings, such as toluene, xylenes, or anisole.[9] The electron-donating groups stabilize the positive charge in the sigma complex, accelerating the reaction. Highly deactivated rings (e.g., nitrobenzene) are generally unsuitable for Friedel-Crafts reactions.

-

Solvent Choice: The solvent must be inert to the strong Lewis acid. Dichloromethane (DCM) or 1,2-dichloroethane are common choices. For less reactive substrates, nitrobenzene can be used, although its removal can be challenging. In many cases, using an excess of a liquid arene substrate can serve as the solvent.[10]

-

Temperature Control: The initial formation of the sulfonylium complex is often exothermic.[11] Therefore, the reaction is typically initiated at a low temperature (0 °C) to control the rate of reaction and prevent side reactions. The reaction is then allowed to warm to room temperature to proceed to completion.

-

Stoichiometry: As the diaryl sulfone product complexes with the AlCl₃ catalyst, at least a stoichiometric amount (1.0 to 1.2 equivalents) of the catalyst relative to the sulfonyl chloride is required for high conversion.[1] The arene is often used in excess to maximize the yield of the desired product and minimize potential side reactions.

Detailed Protocol: Synthesis of 4-(3-Methylbutyl)phenyl 4'-Methylphenyl Sulfone

This protocol details the reaction of this compound with toluene, an activated arene, to yield the corresponding para-substituted diaryl sulfone. Toluene's methyl group directs the substitution primarily to the 4-position due to steric hindrance at the ortho positions.[12]

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 121042-48-6 | 246.75 | 10.0 | 2.47 g | 1.0 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 12.0 | 1.60 g | 1.2 |

| Toluene | 108-88-3 | 92.14 | 50.0 | 5.4 mL (4.6 g) | 5.0 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | 50 mL | - |

| Hydrochloric Acid (conc. 37%) | 7647-01-0 | 36.46 | - | ~20 mL | - |

| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 | - | ~50 mL | - |

| Brine (sat. aq. NaCl soln.) | 7647-14-5 | 58.44 | - | ~50 mL | - |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | - | ~5 g | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: This entire procedure must be performed in a certified chemical fume hood.

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle quickly in an inert atmosphere or dry environment. Avoid inhalation of dust.[6][7][13]

-

Sulfonyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The workup step of adding the reaction mixture to ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully behind a blast shield if possible.[11]

Experimental Workflow

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. nanomaterchem.com [nanomaterchem.com]

- 3. knockhardy.org.uk [knockhardy.org.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. fishersci.com [fishersci.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. media.laballey.com [media.laballey.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methylbutyl)benzenesulfonyl Chloride

Welcome to the comprehensive technical support guide for the synthesis of 4-(3-methylbutyl)benzenesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring successful and reproducible outcomes.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that presents several challenges requiring careful control of reaction conditions and purification techniques. The primary route involves two key transformations:

-

Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of benzene with isovaleryl chloride to form 4-(3-methylbutanoyl)benzene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.

-

Clemmensen Reduction: The resulting ketone is then reduced to an alkane, 4-(3-methylbutyl)benzene, using the Clemmensen reduction, which employs a zinc amalgam in concentrated hydrochloric acid.[1][2]

-

Chlorosulfonation: The final step is the chlorosulfonation of 4-(3-methylbutyl)benzene using chlorosulfonic acid to yield the target compound, this compound.[3]

Each of these steps has potential pitfalls that can lead to low yields, side product formation, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield in Friedel-Crafts Acylation

Question: I am observing a low yield of 4-(3-methylbutanoyl)benzene during the Friedel-Crafts acylation step. What are the likely causes and how can I improve the yield?

Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a breakdown of potential causes and their solutions:

| Potential Cause | Explanation | Recommended Solution |

| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. | Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst in a dry environment, preferably in a glove box or under an inert atmosphere. |

| Carbocation Rearrangement | Although less common in acylation compared to alkylation, rearrangement of the isovaleryl group can occur under certain conditions, leading to a mixture of products.[4][5] | The acylium ion formed during Friedel-Crafts acylation is stabilized by resonance, which generally prevents carbocation rearrangements.[6] If rearrangement is suspected, ensure the reaction temperature is kept low during the addition of the acyl chloride. |

| Polyacylation | While the acyl group is deactivating and generally prevents further acylation, under harsh conditions, a second acyl group could be introduced.[4] | Use a stoichiometric amount of the acylating agent and Lewis acid. The deactivating nature of the acyl group on the product helps prevent further reactions.[5] |

| Improper Reaction Temperature | The reaction is typically performed at low temperatures initially and then warmed. Deviations can affect the reaction rate and selectivity. | Add the acyl chloride to the benzene and AlCl₃ mixture at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature or gently heat to complete the reaction.[7] |

Problem 2: Incomplete Clemmensen Reduction

Question: My Clemmensen reduction of 4-(3-methylbutanoyl)benzene is incomplete, and I'm left with a significant amount of starting material. How can I drive the reaction to completion?

Answer: The Clemmensen reduction can be sluggish. Here are key factors to consider for achieving a complete reaction:

| Potential Cause | Explanation | Recommended Solution |

| Inactive Zinc Amalgam | The activity of the zinc amalgam is crucial for the reduction. Improper preparation can lead to low reactivity. | Prepare the zinc amalgam (Zn(Hg)) fresh for each reaction by treating zinc dust or granules with a mercury(II) chloride solution. Ensure the zinc is thoroughly coated. |

| Insufficient Acid Concentration | Concentrated hydrochloric acid is required for the reaction to proceed efficiently.[1] | Use a sufficient excess of concentrated HCl. The reaction is typically run under reflux with the acid.[8] |

| Heterogeneous Reaction | The reaction is heterogeneous, occurring on the surface of the zinc amalgam.[1] Poor mixing can limit the reaction rate. | Ensure vigorous stirring throughout the reaction to maximize the contact between the organic substrate, the aqueous acid, and the solid zinc amalgam. |

| Substrate Solubility | The aromatic ketone may have limited solubility in the aqueous acidic medium. | The addition of a co-solvent that is miscible with both the organic substrate and the aqueous acid, such as ethanol or acetic acid, can sometimes improve the reaction rate. However, this is not part of the classical Clemmensen procedure. |

Problem 3: Formation of Side Products During Chlorosulfonation

Question: During the chlorosulfonation of 4-(3-methylbutyl)benzene, I am observing the formation of a significant amount of a dark, viscous byproduct. What is this, and how can I prevent its formation?

Answer: The most common side reaction during chlorosulfonation with chlorosulfonic acid is the formation of diaryl sulfones.[9][10]

| Potential Cause | Explanation | Recommended Solution |

| High Reaction Temperature | Elevated temperatures promote the formation of the sulfone byproduct.[10] | Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of chlorosulfonic acid.[9] |

| Sub-optimal Reagent Stoichiometry | Using an insufficient excess of chlorosulfonic acid can lead to an increase in sulfone formation.[10] | A significant excess of chlorosulfonic acid is generally used to favor the formation of the sulfonyl chloride.[3] |

| Moisture Contamination | Chlorosulfonic acid reacts violently with water, which can lead to uncontrolled temperature increases and side reactions.[11][12] | The reaction must be carried out under strictly anhydrous conditions. Use dry glassware and reagents. |

Problem 4: Difficulties in Purifying the Final Product

Question: I am struggling to purify the final product, this compound. It seems to be an oil that is difficult to handle and purify by crystallization.

Answer: this compound is often an oil at room temperature, which can make purification challenging.

| Purification Challenge | Recommended Approach |

| Hydrolysis of the Product | Benzenesulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture. This can occur during aqueous workup.[13] |

| Removal of Sulfonic Acid | If hydrolysis occurs, the corresponding sulfonic acid will be present as an impurity. |

| Crystallization Issues | The oily nature of the product can make crystallization difficult. |

| Handling the Oily Product | The product can be viscous and difficult to transfer. |

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid?

A1: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety precautions.[14] It reacts violently with water, releasing heat and large quantities of corrosive hydrogen chloride and sulfuric acid fumes.[11] Always handle chlorosulfonic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12][15] Have an appropriate quenching agent and spill kit readily available.

Q2: Are there any alternatives to the Clemmensen reduction for converting the ketone to an alkane?

A2: Yes, the Wolff-Kishner reduction is a common alternative.[16] It involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, at high temperatures. The choice between the Clemmensen and Wolff-Kishner reduction often depends on the other functional groups present in the molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under strongly basic conditions.[2]

Q3: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A3: While aluminum chloride is the most common catalyst for Friedel-Crafts acylation, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[6] However, they are generally less reactive than AlCl₃, and the reaction conditions may need to be adjusted accordingly (e.g., higher temperatures or longer reaction times).

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(3-methylbutanoyl)benzene (Friedel-Crafts Acylation)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and dry benzene (solvent).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add isovaleryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[7]

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 4-(3-methylbutyl)benzene (Clemmensen Reduction)

-

Prepare zinc amalgam by stirring zinc dust (excess) with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and 4-(3-methylbutanoyl)benzene.[17]

-

Heat the mixture to reflux with vigorous stirring. The reaction can take several hours to go to completion. Monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture and separate the organic layer. If the product solidifies, it can be collected by filtration.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation if necessary.

Protocol 3: Synthesis of this compound (Chlorosulfonation)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place 4-(3-methylbutyl)benzene.

-

Cool the flask in an ice-salt bath to -5 to 0 °C.[9]

-

Slowly add chlorosulfonic acid (at least 2 equivalents) from the dropping funnel to the stirred starting material, maintaining the temperature below 5 °C.[9]

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will separate as an oil or a solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer thoroughly with cold water to remove any remaining acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be used directly for subsequent reactions or purified by vacuum distillation or column chromatography if necessary.

V. References

-

Procter, D. L., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

-

Veolia North America. Chlorosulfonic Acid. Available from: [Link]

-

SafeRack. (2023). Chlorosulfonic Acid Chemical Overview. Available from: [Link]

-

Atul Ltd. (2016). Chlorosulfonic acid. Available from: [Link]

-

Wikipedia. (2023). Clemmensen reduction. Available from: [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

-

Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

-

Leah4sci. (2019). Reduction of Aromatic Ketones. YouTube. Available from: [Link]

-

Annamalai University. Clemmensen reduction. Available from: [Link]

-

Nechaev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 12-18.

-

Chemguide. (2021). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]

-

Nechaev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available from: [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available from: [Link]

-

Reeves, J. T., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 15(15), 3804–3807.

-

ResearchGate. (2019). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?. Available from: [Link]

-

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

-

Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides. Available from:

-

Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Available from:

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Available from: [Link]

-

Organic Chemistry Portal. (2025). Sulfonyl chloride synthesis by oxidation. Available from: [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available from: [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available from: [Link]

-

Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides. Available from:

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available from: [Link]

-

Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Available from:

-

Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available from: [Link]

-

Eureka | Patsnap. (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Available from: [Link]

-

Google Patents. (1978). US4105692A - Process for the preparation of benzenesulphonyl chloride. Available from:

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 12. atul.co.in [atul.co.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. saferack.com [saferack.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. youtube.com [youtube.com]

- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

Technical Support Center: Managing Steric Hindrance with 4-(3-Methylbutyl)benzenesulfonyl Chloride

Welcome to the technical support center for 4-(3-methylbutyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered sulfonylating agent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Double-Edged Sword of Steric Hindrance

This compound, with its bulky isopentyl group, presents a classic case of steric hindrance influencing reactivity. This structural feature can be both a challenge and an advantage.[1] While it can slow down reaction rates with certain nucleophiles, it also offers enhanced selectivity, potentially reducing unwanted side reactions that are common with less hindered sulfonyl chlorides.[1] Understanding how to manage this steric bulk is key to leveraging its synthetic potential.

This guide will address common issues encountered when using this reagent, providing scientifically grounded solutions to optimize your reaction outcomes.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during your sulfonylation reactions with this compound.

Issue 1: Low or No Product Yield

Q: I am observing very low to no formation of my desired sulfonamide or sulfonate ester. What are the likely causes and how can I improve the yield?

A: Low or no product formation is a common issue when working with sterically hindered reagents. Several factors could be at play:

-

Insufficient Nucleophilicity of the Substrate: The bulky 3-methylbutyl group on the sulfonyl chloride sterically shields the electrophilic sulfur atom, making it less accessible to weakly nucleophilic amines or alcohols.[1] Sterically hindered primary amines, secondary amines, and tertiary alcohols are particularly challenging substrates.

-

Inadequate Reaction Conditions: Standard sulfonylation conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance.

-